alpha-D-Glucosamine pentaacetate alpha-D-Glucosamine pentaacetate 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxyhexopyranose is a N-acyl-hexosamine.
Brand Name: Vulcanchem
CAS No.: 7784-54-5
VCID: VC20794228
InChI: InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)
SMILES: CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H23NO10
Molecular Weight: 389.35 g/mol

alpha-D-Glucosamine pentaacetate

CAS No.: 7784-54-5

Cat. No.: VC20794228

Molecular Formula: C16H23NO10

Molecular Weight: 389.35 g/mol

* For research use only. Not for human or veterinary use.

alpha-D-Glucosamine pentaacetate - 7784-54-5

Specification

Description 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxyhexopyranose is a N-acyl-hexosamine.
CAS No. 7784-54-5
Molecular Formula C16H23NO10
Molecular Weight 389.35 g/mol
IUPAC Name (5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate
Standard InChI InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)
Standard InChI Key OVPIZHVSWNOZMN-UHFFFAOYSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator